molecular formula C13H11FO B6372853 3-Fluoro-4-(2-methylphenyl)phenol CAS No. 1261961-01-6

3-Fluoro-4-(2-methylphenyl)phenol

Cat. No.: B6372853
CAS No.: 1261961-01-6
M. Wt: 202.22 g/mol
InChI Key: LGUIHYDWJNZYBE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methylphenyl)phenol is an organic compound that belongs to the class of phenols It features a fluorine atom and a methyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-4-(2-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can also participate in interactions with biological molecules, affecting their function. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-methylphenol
  • 3-Fluorophenol
  • 4-(Trifluoromethyl)phenol

Uniqueness

3-Fluoro-4-(2-methylphenyl)phenol is unique due to the specific positioning of the fluorine and methyl groups on the biphenyl structure. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-fluoro-4-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUIHYDWJNZYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684085
Record name 2-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-01-6
Record name 2-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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